Product packaging for 1H-isochromene-1-carbaldehyde(Cat. No.:CAS No. 148679-89-4)

1H-isochromene-1-carbaldehyde

Cat. No.: B123168
CAS No.: 148679-89-4
M. Wt: 160.17 g/mol
InChI Key: XCNJKTGJKDKMEC-UHFFFAOYSA-N
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Description

1H-Isochromene-1-carbaldehyde is a valuable chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a reactive aldehyde group fused to the 1H-isochromene scaffold, a privileged structure known for its presence in biologically active molecules. The 1H-isochromene core is a subject of significant research interest due to its diverse pharmacological potential. Scientific literature indicates that derivatives of this scaffold exhibit a range of biological activities, serving as potential targets for anti-diabetic and antioxidant therapies . The aldehyde functional group makes this compound a versatile intermediate for further chemical transformations, including the synthesis of more complex heterocyclic compounds through condensation and cyclization reactions. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B123168 1H-isochromene-1-carbaldehyde CAS No. 148679-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148679-89-4

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

1H-isochromene-1-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H

InChI Key

XCNJKTGJKDKMEC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(OC=CC2=C1)C=O

Canonical SMILES

C1=CC=C2C(OC=CC2=C1)C=O

Synonyms

1H-2-Benzopyran-1-carboxaldehyde (9CI)

Origin of Product

United States

Synthetic Methodologies for 1h Isochromene 1 Carbaldehyde and Its Core Structure

Classical and Pioneering Approaches to 1H-Isochromene Formation

The formation of the 1H-isochromene skeleton is predominantly achieved through the intramolecular cyclization of suitably functionalized benzene (B151609) rings, most notably those containing both an aldehyde (or a related functional group) and an alkyne moiety in an ortho position.

Transition Metal-Catalyzed Annulation Reactions

Transition metals play a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of complex cyclic structures. Gold, palladium, silver, ruthenium, copper, and indium catalysts have all been successfully employed to mediate the annulation of ortho-alkynylbenzaldehydes and related precursors to yield the 1H-isochromene core.

Gold catalysts, particularly known for their ability to act as soft π-Lewis acids, are highly effective in activating alkynes for nucleophilic attack. This property has been extensively utilized in the synthesis of isochromenes through the 6-endo-dig cyclization of ortho-substituted phenylacetylenes. organic-chemistry.org

One prominent method involves a domino cycloisomerization/reduction of functionalized ortho-alkynylbenzaldehydes. acs.org This reaction, catalyzed by the [AuCl₂(Pic)] complex, proceeds under smooth conditions and tolerates a wide range of functional groups, including halogens and ethers, on both the aryl and alkyl-substituted alkyne portions. The process demonstrates high chemo- and regioselectivity, leading to the desired 6-endo-cyclization product in good to excellent yields. acs.orgresearchgate.net

Another powerful gold-catalyzed approach is the oxidative cascade cyclization of substituted 1,5,10-triyne-O-silanes, which yields indenylidene-derived 1H-isochromene-4-carbaldehydes. acs.orgnih.gov This one-pot reaction involves a sequence of gold-catalyzed selective oxidation, 1,2-migration of an enynyl group, nucleophilic addition, and subsequent cyclization to form new C–C and C–O bonds. acs.orgnih.gov Similarly, functionalized 1H-isochromenes can be synthesized through gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives. acs.org

Table 1: Examples of Gold-Catalyzed Synthesis of 1H-Isochromene Derivatives
Starting MaterialCatalystReaction TypeProduct TypeYieldReference
Functionalized ortho-alkynylbenzaldehydes[AuCl₂(Pic)] (1–5 mol %)Domino Cycloisomerization/ReductionFunctionalized 1H-IsochromenesGood to Excellent acs.orgresearchgate.net
Substituted 1,5,10-triyne-O-silanesGold CatalystOxidative Cascade CyclizationIndenylidene-derived 1H-isochromene-4-carbaldehydesModerate to Very Good acs.orgnih.gov
o-(Alkynyl)phenyl propargyl ether derivativesGold CatalystOxidative CyclizationFunctionalized 1H-IsochromenesNot specified acs.org

Palladium catalysis offers a highly atom-economical and step-efficient route to functionalized 1H-isochromenes. acs.org A pioneering method involves the Pd(II)-catalyzed tandem nucleophilic addition/cyclization of ortho-alkynylbenzaldehydes with alcohols, which efficiently forms the isochromene ring system. acs.org

More recent advancements have focused on enantioselective transformations. A notable example is the synthesis of chiral C1-phosphinoylated 1H-isochromenes through a tandem asymmetric addition/cyclization. acs.orgacs.org This reaction utilizes a catalytic system composed of Pd(OAc)₂, a Josiphos-based ligand, and ZnCl₂. acs.orgacs.org The method is compatible with a broad scope of substrates, affording the desired products in high yields (up to 92%) and with excellent enantioselectivities (up to 95%). acs.org The polarization of the triple bond in the 2-alkynylbenzaldehyde starting material is a key factor influencing the regioselectivity of the cyclization, favoring the formation of the 1H-isochromene structure. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of 1H-Isochromene Derivatives
Starting MaterialCatalyst SystemReaction TypeProductYield / EnantioselectivityReference
ortho-Alkynylbenzaldehydes and H-phosphine oxidesPd(OAc)₂, Josiphos-based ligand (L9), ZnCl₂Enantioselective Tandem Phosphinolation/CyclizationChiral C1-phosphinoylated 1H-isochromenesUp to 92% / Up to 95% ee acs.orgacs.org

Silver, ruthenium, and copper catalysts also provide effective routes to the isochromene core structure, each with distinct methodologies.

Silver (Ag) catalysis has been used to synthesize 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes and various alcohols. organic-chemistry.org This transformation is facilitated by a silver(I) complex featuring a macrocyclic pyridine-containing ligand, which ensures absolute regioselectivity and proceeds under mild conditions to give good to excellent yields. organic-chemistry.org

Ruthenium (Ru) catalysis is employed in the synthesis of isochromenes through different starting materials. Cationic ruthenium(II) complexes effectively catalyze the oxidative annulation of benzyl (B1604629) alcohols with alkynes to produce a variety of isochromene derivatives. nih.gov This process involves a hydroxyl-directed C-H/O-H functionalization. nih.gov Additionally, an effective Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols leads to isochromenes via a 6-endo cyclization pathway. organic-chemistry.org

Copper (Cu) catalysis provides an enantioselective route to chiral 1H-isochromenes. The process begins with a copper(II)-catalyzed asymmetric Henry reaction of o-alkynylbenzaldehydes. nih.gov The resulting intermediate then undergoes a subsequent gold(I)-catalyzed cycloisomerization to yield the final optically active 1H-isochromene products with enantioselectivities up to 98%. nih.gov The electronic nature of the substituents on the alkyne moiety dictates the regioselectivity of the cyclization: electron-donating groups favor the 6-endo-dig pathway to form 1H-isochromenes, whereas electron-withdrawing groups favor a 5-exo-dig cyclization. nih.gov

Indium(III) catalysis presents a cost-effective and selective alternative to methods using gold or palladium. organic-chemistry.org Indium triiodide (InI₃) is particularly effective in synthesizing 1H-isochromenes from ortho-(alkynyl)benzyl derivatives. organic-chemistry.orgresearchgate.netnais.net.cn

A domino cycloisomerization/reduction approach using 5 mol% of InI₃ and a Hantzsch ester allows for the conversion of o-(alkynyl)benzaldehydes into various functionalized 1H-isochromenes under mild reaction conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org The reaction proceeds through a regioselective 6-endo-dig intramolecular hydroalkoxylation, demonstrating high selectivity and yielding the isochromene framework efficiently. organic-chemistry.org This method is versatile, with reported yields reaching up to 97% for a range of substrates. organic-chemistry.org

Table 3: Indium-Catalyzed Synthesis of 1H-Isochromenes
Starting MaterialCatalyst SystemReaction TypeSelectivityYieldReference
o-(Alkynyl)benzaldehydesInI₃ (5 mol%), Hantzsch esterDomino Cycloisomerization/ReductionRegioselective 6-endo-digUp to 97% organic-chemistry.orgresearchgate.netorganic-chemistry.org

Electrophilic Cyclization Strategies

Electrophilic cyclization offers a powerful and direct method for synthesizing the 1H-isochromene ring system under mild conditions. nih.gov This strategy involves the reaction of o-(1-alkynyl)arenecarboxaldehydes with an electrophile, which activates the alkyne for intramolecular nucleophilic attack by the aldehyde's oxygen atom.

A common and well-studied example is iodocyclization. nih.gov The reaction of 2-(1-alkynyl)benzylic alcohols with iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃) leads to iodo-substituted 1H-isochromenes. nih.gov The reaction proceeds cleanly and efficiently, tolerating a variety of functional groups. nih.gov The mechanism involves the coordination of an I⁺ equivalent to the alkyne, generating an iodonium (B1229267) intermediate. The subsequent intramolecular nucleophilic attack by the hydroxyl group occurs preferentially in a 6-endo-dig fashion to yield the isochromene product. nih.gov This method can be generalized to ortho-alkynylarenecarboxaldehydes using various iodine sources such as I₂, ICl, and N-iodosuccinimide (NIS), as well as other electrophiles like Br₂.

Novel and Efficient Synthetic Routes to the 1H-Isochromene-1-carbaldehyde Framework

While many syntheses of the 1H-isochromene core rely on metal catalysts, metal-free alternatives have been developed. One such approach involves the use of bromotrimethylsilane (B50905) (TMSBr) to promote the intramolecular cyclization of (o-arylethynyl)benzyl ethers. This reaction proceeds at room temperature and is thought to involve a vinyl carbocation intermediate that is stabilized by the conjugated aryl group. This method represents a valuable alternative to metal-catalyzed routes, offering milder reaction conditions and avoiding potential metal contamination in the final products.

Tandem reactions that form multiple bonds in a single operation offer an efficient strategy for the synthesis of complex molecules. For the 1H-isochromene framework, silver-catalyzed tandem nucleophilic addition/cycloisomerization reactions of ortho-alkynylbenzaldehydes have been reported. In these reactions, a nucleophile adds to the aldehyde, and the resulting intermediate undergoes a silver-catalyzed cycloisomerization to afford the 1H-isochromene product. This approach allows for the introduction of a substituent at the 1-position of the isochromene ring in a single step. For instance, a silver tetrafluoroborate (B81430) catalyzed domino cycloisomerization–vinylogous aldol (B89426) addition of ortho-alkynylbenzaldehydes with 3-alkylidene oxindoles yields functionalized 1H-isochromenes with high diastereoselectivity.

A highly efficient route to functionalized 1H-isochromenes involves a gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes. This reaction typically employs a gold catalyst, such as [AuCl₂(Pic)], and a hydride source like Hantzsch ester. The process is chemo- and regioselective, favoring the 6-endo-dig cyclization to produce the 1H-isochromene skeleton. The reaction conditions are generally mild and tolerate a wide range of functional groups on the aromatic ring and the alkyne substituent. This methodology has proven to be scalable, providing high yields even on a gram scale. Isotopic labeling studies suggest that the cleavage of the gold-vinyl intermediate proceeds via a protodemetalation pathway.

Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes

EntrySubstrate (ortho-alkynylbenzaldehyde)Product (1H-isochromene)Yield (%)Catalyst
12-(Phenylethynyl)benzaldehyde3-Phenyl-1H-isochromene96[AuCl₂(Pic)]
22-(p-Tolylethynyl)benzaldehyde3-(p-Tolyl)-1H-isochromene92[AuCl₂(Pic)]
32-((4-Chlorophenyl)ethynyl)benzaldehyde3-(4-Chlorophenyl)-1H-isochromene89[AuCl₂(Pic)]
42-(Hex-1-yn-1-yl)benzaldehyde3-Butyl-1H-isochromene85[AuCl₂(Pic)]

Data sourced from Tomás-Mendivil et al.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a single product, offer a highly convergent and atom-economical approach to complex molecules. An isocyanide-based MCR has been developed for the one-pot synthesis of 1H-isochromenes. This sequence involves the reaction of a phosphonium (B103445) salt (derived from a carbaldehyde precursor), an acid, and an isocyanide, which undergoes a Passerini condensation followed by an intramolecular Wittig reaction to furnish the 1H-isochromene ring system.

More directly relevant to the synthesis of this compound is a gold-catalyzed oxidative cascade cyclization of substituted 1,5,10-triyne-O-silanes. researchgate.net This one-pot reaction proceeds through a sequence of gold-catalyzed selective oxidation, 1,2-migration, nucleophilic addition, and a 5-endo-dig cyclization to regioselectively produce indenylidene-derived 1H-isochromene-4-carbaldehydes in moderate to very good yields. researchgate.net This method demonstrates the power of cascade reactions in rapidly building molecular complexity and directly installing a carbaldehyde functionality onto the isochromene core.

Recyclization Strategies for the Synthesis of Functionalized Isocoumarins and Isoquinolones

Recyclization reactions represent a powerful strategy for the synthesis of complex heterocyclic compounds like isocoumarins and isoquinolones, which are structurally related to 1H-isochromenes. These transformations often involve the rearrangement of a pre-existing heterocyclic ring into a new one, frequently with the incorporation of new atoms or functional groups.

A notable example involves the transformation of 3-aryl-1H-isochromene-4-carbaldehydes into 4-aroyl-1H-isochromen-1-ones and 4-aroylisoquinolin-1(2H)-ones. researchgate.net It has been demonstrated that heating isocoumarin-4-carbaldehydes in methanol (B129727) with the addition of hydrochloric acid can lead to the formation of novel 4-aroylisocoumarin derivatives in high yields (75-84%). researchgate.net Furthermore, the reaction of both 3-aryl-1H-isochromene-4-carbaldehydes and the resulting 4-aroyl-1H-isochromen-1-ones with ammonia (B1221849) as a nitrogen nucleophile in methanol or ethanol (B145695) exclusively yields 4-aroylisoquinolin-1(2H)-ones, with yields reaching up to 89%. researchgate.net These synthesized compounds are considered promising for applications in synthetic organic and medicinal chemistry. researchgate.net

Another less explored recyclization strategy focuses on the conversion of 1H-isochromen-1-ones that possess a carbonyl group at the 3-position with primary amines to furnish isoquinolones. researchgate.net Isoquinolones and isoquinolines are significant classes of both natural and synthetic heterocyclic compounds that exhibit a wide range of biological activities. researchgate.netmdpi.com

The synthesis of the isoquinolone core can also be achieved through various intramolecular annulation reactions. mdpi.com These methods include base-promoted intramolecular cyclization of phosphorylated aromatic carboxamides and palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides. mdpi.com

Starting MaterialReagents and ConditionsProductYield (%)
3-Aryl-1H-isochromene-4-carbaldehydesMethanol, Hydrochloric Acid, Heat4-Aroylisocoumarins75-84
3-Aryl-1H-isochromene-4-carbaldehydes or 4-Aroyl-1H-isochromen-1-onesAmmonia, Methanol or Ethanol4-Aroylisoquinolin-1(2H)-onesup to 89

Integration of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. This includes the use of alternative energy sources like microwaves and ultrasound, as well as photocatalytic and mechanochemical methods, often reducing or eliminating the need for hazardous solvents and reagents.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including chromene derivatives. nih.govorientjchem.org The development of environmentally friendly, efficient, and economical methods for synthesizing chromenes remains a significant challenge, and microwave irradiation offers a promising solution. nih.gov

Researchers have utilized microwave synthesis to produce biologically and chemically important chromenes in a time-efficient manner. nih.gov For instance, the reaction of substituted salicylaldehydes with 2-cyclopenten-1-one (B42074) or 2-cyclohexen-1-one (B156087) in the presence of ammonium (B1175870) acetate (B1210297) and ethanol under microwave irradiation has been reported to produce various chromene derivatives. orientjchem.org This method is highlighted for its short reaction times, high yields, and environmentally friendly nature. orientjchem.org While not specific to this compound, these protocols demonstrate the potential of microwave assistance in the synthesis of the broader class of benzopyran derivatives.

ReactantsCatalyst/SolventProduct TypeKey Advantages
Substituted Salicylaldehyde, 2-Cyclopenten-1-one/2-Cyclohexen-1-oneAmmonium Acetate/EthanolChromene DerivativesShort reaction time, high yield, environmentally friendly
Hydroxycoumarin, POCl3-4-Chloro-2H-chromene-2-one derivativeHigh yield

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique form of energy for chemical transformations through the phenomenon of acoustic cavitation. organic-chemistry.org This process involves the formation, growth, and violent collapse of microscopic bubbles in a liquid, generating localized hotspots with extremely high temperatures and pressures. These conditions can significantly enhance reaction rates and yields.

Ultrasound has been effectively used in various organic syntheses, including the preparation of chromene derivatives. eurekaselect.comnih.gov A simple, efficient, and environmentally benign procedure for the synthesis of 2-amino-4H-chromenes has been achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and an enolizable C-H activated compound under ultrasound irradiation. nih.gov This particular method utilizes sodium carbonate as an inexpensive and readily available catalyst in an aqueous medium, further enhancing its green credentials. nih.gov The application of ultrasound in these syntheses often leads to improved mass transport and surface activation, which is particularly beneficial in multiphasic reactions. organic-chemistry.org

Reaction TypeCatalystSolventKey Advantages
Three-component synthesis of 2-amino-4H-chromenesSodium CarbonateWaterSimple, efficient, environmentally benign, inexpensive catalyst
C-H functionalization of ketonesKI/tert-butyl hydroperoxideWaterGreen solvent, metal-free, mild conditions

Photocatalysis has gained considerable attention as a green chemistry tool, utilizing light to drive chemical reactions, often under mild conditions. beilstein-journals.orgnih.gov Visible-light photoredox catalysis, in particular, has been successfully employed for the synthesis of isochromanones and isochromenones, which are structurally related to the 1H-isochromene core. rug.nl

One such approach involves a visible-light Ru(II) photoredox Meerwein synthesis starting from diazonium salts of substituted anthranilic acids and various alkenes. rug.nl This method allows for the reliable and efficient preparation of isochromanone and isochromenone structures found in many biologically active molecules. rug.nl Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes have been shown to afford isochromanones in good yields. beilstein-journals.org These reactions are considered multicomponent reactions that proceed under clean and mild conditions, aligning with the goals of green chemistry. beilstein-journals.org

Starting MaterialsCatalyst SystemProduct TypeKey Features
2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates, AlkenesPhotocatalystIsochromanonesGood yields, clean and mild conditions
Diazonium salts of anthranilic acids, AlkenesVisible-light Ru(II) photoredox catalystIsochromanones and IsochromenonesReliable and efficient
Dimedone/1,3-cyclohexanedione, Arylaldehyde, 4-hydroxycoumarinHistaminium tetrachlorozincate nanoparticlesChromenesGreen LED light, solventless, ambient temperature, high yields

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.govcolab.ws This solvent-free approach is highly atom-economical and energy-efficient, making it an attractive green alternative to traditional solution-phase synthesis. nih.gov Ball milling is a common technique where the reactants are placed in a container with milling balls, and the mechanical energy from the collisions drives the reaction.

While specific examples of the mechanochemical synthesis of this compound are not prevalent, the principles have been widely applied to the synthesis of a variety of small organic molecules, including heterocyclic compounds. nih.gov For instance, mechanochemical methods have been used for aldol condensation reactions, which are fundamental C-C bond-forming reactions, with high yields and short reaction times. nih.gov The synthesis of benzimidazoles, benzoxazoles, and benzothiazoles has also been reported using ZnO nanoparticles as a catalyst under mechanochemical conditions. nih.gov These examples demonstrate the potential of mechanochemistry as a viable and environmentally friendly method for the synthesis of complex organic molecules, including the 1H-isochromene framework. A key advantage of mechanochemistry is its ability to handle solids or concentrated mixtures, and it is being developed for continuous flow processes using devices like twin-screw extruders. youtube.com

Reaction TypeCatalyst/ConditionsKey Advantages
Aldol CondensationNaOH, Vibrating ball millHigh yield (up to 98%), short reaction time (10 min)
Asymmetric Three-Component Reaction (Propargyl amines)Cu(OTf)2, Ph-PyBox ligand, High vibration ball millingNear quantitative yield, >95% ee
Benzimidazole, Benzoxazole, Benzothiazole SynthesisZnO nanoparticles, Ball millingHigh yields (79-94%)

Reactivity and Chemical Transformations of 1h Isochromene 1 Carbaldehyde

Functional Group Interconversions of the Carbaldehyde Moiety

The aldehyde group at the C1 position of the 1H-isochromene ring can undergo several key functional group interconversions, including oxidation, conversion to nitriles, and reduction. These reactions provide pathways to carboxylic acids, nitriles, and alcohols, respectively, significantly broadening the synthetic utility of the parent aldehyde.

Oxidation Reactions to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. youtube.com For 1H-isochromene-1-carbaldehyde, this conversion to 1H-isochromene-1-carboxylic acid can be achieved using a variety of oxidizing agents. Standard reagents for this purpose include potassium permanganate (KMnO₄), and chromium (VI) reagents. youtube.com Milder, more selective methods have also been developed, which are effective for substrates with sensitive functional groups.

One such metal-free approach involves the use of iodine in the presence of a base like sodium hydroxide, using water as the solvent. masterorganicchemistry.com This method is advantageous for its operational simplicity and environmental compatibility. The reaction proceeds by converting the aldehyde to a carboxylate salt, which is then protonated during workup to yield the final carboxylic acid.

Table 1: Plausible Oxidation Reactions of this compound This table is generated based on general oxidation methods for aldehydes and may not represent experimentally verified results for this specific compound.

Oxidizing System Solvent Product
KMnO₄, H⁺/H₂O Water/Acetone 1H-Isochromene-1-carboxylic acid
I₂ / NaOH Water 1H-Isochromene-1-carboxylic acid

Conversion to Nitriles via Aldoxime Dehydration

The transformation of the carbaldehyde group into a nitrile functional group provides a valuable synthetic intermediate. This conversion is typically accomplished in a two-step, one-pot process. First, the aldehyde reacts with hydroxylamine hydrochloride to form an intermediate aldoxime. Subsequent dehydration of this aldoxime yields the corresponding nitrile, 1H-isochromene-1-carbonitrile. libretexts.orgugm.ac.id

A variety of reagents and catalytic systems can effect the dehydration of the intermediate aldoxime. libretexts.org Common methods include heating the aldehyde with hydroxylamine hydrochloride in the presence of a dehydrating agent or a catalyst. For instance, reagents like anhydrous sodium sulphate, silica-gel, or ferrous sulfate have been successfully employed to facilitate this one-pot conversion under mild conditions, often with high yields. libretexts.orgnih.gov Microwave irradiation has also been used to accelerate the reaction. libretexts.org

Table 2: Reagents for One-Pot Conversion of Aldehydes to Nitriles This table lists general methods applicable to this compound.

Reagent System Conditions Product
NH₂OH·HCl / Anhydrous Na₂SO₄ Microwave irradiation 1H-Isochromene-1-carbonitrile
NH₂OH·HCl / Silica-gel Heating (e.g., 100°C) 1H-Isochromene-1-carbonitrile

Reductive Transformations

The carbaldehyde group of this compound can be readily reduced to a primary alcohol, yielding (1H-isochromen-1-yl)methanol. This transformation is a key step for introducing a hydroxymethyl group, which can be further functionalized.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for reducing aldehydes and ketones over other functional groups like esters. organic-chemistry.orgrsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature, providing the corresponding alcohol in high yield. researchgate.netwipo.int Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is often preferred for its milder nature and easier handling. rsc.org

Another important method is catalytic hydrogenation, where the aldehyde is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel, palladium, or platinum. This method is highly efficient but may require specialized equipment to handle pressurized gas.

Table 3: Common Methods for the Reduction of this compound This table is based on general reduction methods for aromatic aldehydes.

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄) Methanol or Ethanol (1H-Isochromen-1-yl)methanol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF (1H-Isochromen-1-yl)methanol

Condensation Reactions Involving the Aldehyde Functionality

The electrophilic carbon atom of the carbaldehyde group readily reacts with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These condensation reactions are fundamental for elaborating the molecular structure of this compound.

Formation of Schiff Bases with Amines and Hydrazines

This compound reacts with primary amines or hydrazines in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. The reaction is typically catalyzed by a small amount of acid and often involves the removal of water to drive the equilibrium toward the product.

These Schiff base derivatives are significant due to their wide range of biological activities and their utility as ligands in coordination chemistry. The reaction is general and can be performed with a wide variety of substituted anilines, aliphatic amines, and hydrazines, allowing for the synthesis of a large library of 1H-isochromene-based Schiff bases.

Reactions with Activated Methylene Compounds (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This compound can serve as the aldehyde component in this reaction.

Typical active methylene compounds include malononitrile, diethyl malonate, and ethyl cyanoacetate. The reaction is generally catalyzed by a weak base, such as piperidine or ammonium (B1175870) acetate (B1210297), which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. This reaction provides an efficient route to extend the carbon chain at the C1 position and introduce new functional groups.

Table 4: Knoevenagel Condensation of this compound This table presents representative examples based on general Knoevenagel reaction protocols.

Activated Methylene Compound Catalyst Product
Malononitrile (CH₂(CN)₂) Piperidine or Ammonium Acetate 2-(1H-isochromen-1-ylidene)malononitrile
Diethyl malonate (CH₂(COOEt)₂) Piperidine or Ammonium Acetate Diethyl 2-(1H-isochromen-1-ylidene)malonate

Transformations Involving the 1H-Isochromene Ring System

The reactivity of the 1H-isochromene ring system in this compound is characterized by a series of transformations that can modify the heterocyclic core. These reactions are pivotal for the synthesis of a diverse range of related compounds, including isocoumarins and isoquinolones, and for the introduction of various functional groups at specific positions of the isochromene ring.

Ring Expansion and Contraction Reactions

While classical ring expansion and contraction reactions involving the insertion or deletion of atoms within the 1H-isochromene core are not extensively documented, significant transformations that can be classified as ring system recyclizations have been reported. These reactions effectively alter the heterocyclic framework, leading to the formation of new ring systems.

A notable example is the recyclization of 3-aryl-1H-isochromene-4-carbaldehydes, which serve as valuable precursors for the synthesis of functionalized isocoumarins and isoquinolones. When 3-aryl-1H-isochromene-4-carbaldehydes are refluxed in methanol in the presence of hydrochloric acid, they undergo a transformation to yield 4-aroyl-1H-isochromen-1-one derivatives with high efficiency. This reaction represents a significant alteration of the 1H-isochromene ring system.

Furthermore, the reaction of both 3-aryl-1H-isochromene-4-carbaldehydes and the resulting 4-aroyl-1H-isochromen-1-ones with ammonia (B1221849) as a nitrogen nucleophile in either methanol or ethanol leads exclusively to the formation of 4-aroylisoquinolin-1(2H)-ones. These transformations showcase the utility of the 1H-isochromene ring as a template for constructing other important heterocyclic structures.

Starting MaterialReagents and ConditionsProductYield (%)
3-Aryl-1H-isochromene-4-carbaldehydesMeOH, HCl, reflux4-Aroyl-1H-isochromen-1-ones75–84
3-Aryl-1H-isochromene-4-carbaldehydesNH₃, MeOH or EtOH4-Aroylisoquinolin-1(2H)-onesup to 89
4-Aroyl-1H-isochromen-1-onesNH₃, MeOH or EtOH4-Aroylisoquinolin-1(2H)-onesup to 89

Nucleophilic Additions at the C-1 Position

The C-1 position of the 1H-isochromene ring is an acetal-like carbon, making it susceptible to nucleophilic attack, particularly when activated. This reactivity is often harnessed during the synthesis of the isochromene ring itself, where a variety of nucleophiles can be trapped to introduce substituents at the C-1 position. The reaction is believed to proceed through a highly reactive isobenzopyrylium intermediate.

The introduction of substituents at the C-1 position can be achieved through electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes in the presence of various nucleophiles. nih.gov This method allows for the incorporation of a range of functional groups, demonstrating the versatility of this synthetic approach.

Key research findings indicate that:

Oxygen Nucleophiles: Reactions with alcohols lead to the formation of 1-alkoxy-1H-isochromenes. nih.gov

Carbon Nucleophiles: Carbon-based nucleophiles such as N,N-dimethylaniline, thiophene, and N-methylindole can also participate in the cyclization, resulting in C-C bond formation at the C-1 position. nih.gov The use of silylated nucleophiles has also been reported.

Nitrogen Nucleophiles: While primary and secondary amines have been reported to not yield the expected products under certain conditions, the use of ammonia in the transformation of related 1,5-dicarbonyl compounds can lead to the formation of isoquinoline derivatives, indicating the feasibility of incorporating nitrogen nucleophiles at this position under specific reaction pathways. nih.gov

The asymmetric addition of carbon nucleophiles to isobenzopyrylium ions at the C-1 position has also been explored as a direct route to chiral 1-substituted 1H-isochromene derivatives. researchgate.net

Nucleophile TypeExample NucleophileResulting C-1 Substituent
OxygenAlcohols (e.g., MeOH, EtOH)Alkoxy group
CarbonN,N-DimethylanilineDimethylaminophenyl group
ThiopheneThienyl group
N-MethylindoleN-Methylindolyl group
NitrogenAmmonia (in subsequent reaction)Leads to isoquinoline formation

Regioselective Introduction of Additional Substituents

The regioselective introduction of substituents onto the 1H-isochromene ring is crucial for modifying its chemical properties and for the synthesis of complex molecules. One effective strategy for achieving such functionalization is through the synthesis of halogenated 1H-isochromene derivatives, which can then serve as versatile intermediates for further transformations.

A well-established method for the regioselective functionalization of the 1H-isochromene ring is the iodocyclization of 2-(1-alkynyl)benzaldehydes. This reaction, when carried out in the presence of suitable nucleophiles, leads to the formation of 4-iodo-1H-isochromenes. The iodine atom at the C-4 position can then act as a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents in a highly regioselective manner.

The iodocyclization reaction is typically carried out under mild conditions, using iodine (I₂) and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (CH₃CN). The reaction proceeds via an anti-6-endo-dig cyclization pathway.

Starting MaterialKey ReagentsProductKey Feature
2-(1-Alkynyl)benzaldehydesI₂, NaHCO₃, Nucleophile4-Iodo-1H-isochromenesRegioselective introduction of iodine at C-4

The resulting 4-iodo-1H-isochromene derivatives are valuable synthetic intermediates. The carbon-iodine bond can be readily activated by transition metal catalysts, such as palladium complexes, to participate in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the regioselective introduction of aryl, alkynyl, and vinyl groups at the C-4 position of the 1H-isochromene ring, providing a powerful tool for the synthesis of highly functionalized derivatives.

Advanced Synthetic Strategies for Functionalized 1h Isochromene Derivatives

Regioselective Functionalization of the Isochromene Core

Regioselectivity in the synthesis of 1H-isochromene derivatives is paramount for controlling the substitution pattern and, consequently, the molecule's properties. Various transition-metal-catalyzed cyclization reactions of readily available starting materials have proven to be highly effective in achieving predictable regiochemical outcomes.

A prominent strategy involves the 6-endo-dig cyclization of ortho-(alkynyl)benzyl alcohols and related precursors. organic-chemistry.org Indium triiodide (InI₃) has been successfully employed as a catalyst for this transformation, yielding 1H-isochromenes with good efficiency. organic-chemistry.org Similarly, ruthenium catalysts can effectively promote the cycloisomerization of benzannulated homopropargylic alcohols, leading chemo- and regioselectively to isochromene products through a 6-endo cyclization pathway. organic-chemistry.org

Gold catalysts are particularly versatile in this context. A domino cycloisomerization/reduction process starting from functionalized ortho-alkynylbenzaldehydes, catalyzed by a dichloro(2-pyridinecarboxylato)gold (B3162866) ([AuCl₂(Pic)]) complex, provides a chemo- and regioselective route to 1H-isochromenes. acs.orgorganic-chemistry.org This method is tolerant of a wide array of functional groups on the starting material, including halogens and ethers, consistently favoring the 6-endo cyclization to produce the desired isochromene core. acs.orgorganic-chemistry.orgresearchgate.net

Another powerful technique for direct functionalization involves the reaction of o-alkynylbenzaldehydes with iodonium (B1229267) ions. In the presence of the reagent IPy₂BF₄, these starting materials react with various nucleophiles, such as alcohols, to deliver functionalized 4-iodo-1H-isochromenes in a highly regioselective manner. nih.gov This process proceeds through a common iodinated isobenzopyrylium ion intermediate, which is then trapped by the nucleophile. nih.gov Iron(III) chloride has also been used to mediate the cyclization of 2-alkynylaryl esters, which regioselectively yields six-membered isochromenone rings. acs.org

These methods underscore the power of catalyst and reagent control to direct the formation of specific isomers, providing foundational tools for building complex isochromene structures.

Table 1: Comparison of Catalysts for Regioselective Synthesis of 1H-Isochromenes

Catalyst System Starting Material Key Feature Regioselectivity
Indium Triiodide (InI₃) o-(Alkynyl)benzyl alcohols Mild reaction conditions 6-endo-dig cyclization organic-chemistry.org
Ruthenium Complex Benzannulated homo-propargylic alcohols Amine/ammonium (B1175870) base-acid pair is crucial 6-endo cyclization organic-chemistry.org
Gold Complex ([AuCl₂(Pic)]) o-Alkynylbenzaldehydes Domino cycloisomerization/reduction 6-endo cyclization acs.orgorganic-chemistry.org
IPy₂BF₄ o-Alkynylbenzaldehydes Direct introduction of iodine at C4 Functionalization at C4 nih.gov

Stereoselective Synthesis of Chiral 1H-Isochromene-1-carbaldehyde Derivatives

The synthesis of enantiomerically pure chiral compounds is a central goal in modern organic chemistry, particularly for pharmaceutical applications. For 1H-isochromene derivatives, controlling the stereochemistry at the C1 position is of significant interest. Asymmetric synthesis strategies often rely on the use of chiral catalysts or auxiliaries to induce enantioselectivity.

One effective approach to creating chiral 1-substituted 1H-isochromenes involves the asymmetric addition of carbon nucleophiles to isobenzopyrylium ions. researchgate.net Research has demonstrated that chiral phosphoric acids, in combination with a silver salt like Ag₂CO₃, can catalyze such additions, although with moderate success initially. researchgate.net More recently, an efficient asymmetric addition using diazomethylphosphonate as the C-nucleophile has been developed, providing a route to structurally diverse chiral derivatives. researchgate.net

While direct asymmetric synthesis of this compound is a developing area, principles from related heterocyclic systems offer valuable insights. For instance, amidine-based catalysts, such as homobenzotetramisole (HBTM), have been used to achieve high enantioselectivities in the synthesis of 2-substituted thiochromenes from α,β-unsaturated thioesters. organic-chemistry.org This transformation proceeds through a nucleophilic acyl substitution that generates a zwitterionic enolate, highlighting the potential of organocatalysis in controlling stereochemistry in six-membered heterocycles. organic-chemistry.org

Furthermore, asymmetric [4+2] cycloaddition reactions have been developed for related scaffolds like 4H-chromenes. The reaction of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate, yields highly functionalized 4H-chromenes with excellent diastereoselectivity. nih.gov The design of stereogenic-at-metal catalysts, particularly molybdenum-based complexes, has also enabled highly efficient and selective enantioselective ring-closing metathesis reactions to form complex alkaloids, demonstrating the power of catalyst design in stereocontrol. nih.gov These strategies provide a conceptual framework that can be adapted for the stereoselective synthesis of chiral this compound derivatives.

Table 2: Selected Strategies for Asymmetric Synthesis of Isochromene and Related Heterocycles

Heterocycle Synthetic Approach Catalyst/Reagent Key Outcome
1-Substituted 1H-Isochromene Asymmetric addition to isobenzopyrylium ion Chiral Phosphoric Acid / Ag₂CO₃ Access to chiral 1-substituted derivatives researchgate.net
2-Substituted Thiochromene Acyl transfer-initiated cascade Homobenzotetramisole (HBTM) High enantioselectivity and yields organic-chemistry.org
4H-Chromene Asymmetric [4+2] cycloaddition Cesium Carbonate / Chiral Imine Excellent diastereoselectivity nih.gov

Design and Synthesis of Substituted 1H-Isochromene-1-carbaldehydes for Targeted Chemical Research

The ability to synthesize a library of substituted 1H-isochromene-1-carbaldehydes is essential for exploring their potential in various fields of chemical research, including medicinal chemistry and materials science. Synthetic methods that tolerate a broad range of functional groups are highly valuable for this purpose.

Gold-catalyzed reactions have emerged as a particularly robust tool for creating functionalized 1H-isochromenes. The domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes is a versatile method that accommodates diverse substituents on the aromatic ring and the alkyne moiety. acs.orgorganic-chemistry.org This approach allows for the synthesis of derivatives bearing electron-donating and electron-withdrawing groups, as well as various alkyl and aryl substituents, with good to excellent yields. researchgate.net The mild reaction conditions ensure the preservation of sensitive functional groups, making it a powerful method for generating molecular diversity. acs.orgresearchgate.net

In addition to modifying the core structure, direct synthesis of specifically functionalized derivatives is also possible. An efficient gold-catalyzed oxidative cascade cyclization of substituted 1,5,10-triyne-O-silanes has been developed to produce indenylidene-derived 1H-isochromene-4-carbaldehydes. rsc.org This reaction proceeds through a sequence of selective oxidation, 1,2-migration, nucleophilic addition, and a final 5-endo-dig cyclization, all occurring regioselectively in one pot. rsc.org

The synthesis of 3-amino-1H-isochromene derivatives has also been achieved through a base-mediated, metal-free 6-endo-cyclization of in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives. researchgate.netrsc.org These strategies collectively provide a comprehensive toolkit for the rational design and synthesis of substituted 1H-isochromene-1-carbaldehydes, enabling researchers to systematically investigate structure-activity relationships and develop molecules with tailored properties for specific applications.

Table 3: Examples of Substituted 1H-Isochromenes via Gold-Catalyzed Cycloisomerization/Reduction

Starting ortho-Alkynylbenzaldehyde Substituent (R) Product Yield Reference
Phenyl 95% researchgate.net
4-Methoxyphenyl 89% acs.org
4-Chlorophenyl 92% acs.org
n-Butyl 88% acs.org
Cyclohexyl 85% acs.org

Mechanistic Investigations and Computational Studies of 1h Isochromene 1 Carbaldehyde Reactions

Elucidation of Reaction Mechanisms

Experimental investigation into the reaction mechanisms for the formation of 1H-isochromenes provides tangible evidence of transient species and the influence of various reaction components. These studies form the foundation for validating theoretical models.

A pivotal step in understanding a reaction mechanism is the identification, and ideally, the isolation and characterization of transient intermediates. In the context of isochromene synthesis from o-alkynylbenzaldehydes, several key intermediates have been proposed and, in some cases, successfully isolated.

In electrophilic cyclization reactions, a common proposed intermediate is the isobenzopyrylium ion . For instance, in reactions of o-alkynylbenzaldehydes with iodonium (B1229267) ions, a common iodinated isobenzopyrylium ion intermediate is believed to form, which then reacts differently depending on the nucleophile present in the medium. In one study, monitoring the reaction of o-hexynylbenzaldehyde with styrene by NMR spectroscopy allowed for the isolation of a compound described as a resting state for this common intermediate.

More definitive evidence has been obtained in gold-catalyzed reactions. Gold catalysts are known to act as soft π-Lewis acids that activate the alkyne moiety of the o-alkynylbenzaldehyde towards intramolecular nucleophilic attack by the carbonyl oxygen. This leads to a 6-endo-dig cyclization. In a detailed mechanistic study using 2-(pyridin-2-ylethynyl)benzaldehyde, researchers were able to isolate and unambiguously characterize a key chelate gold–vinyl complex by X-ray analysis when methanol (B129727) was used as a nucleophile. acs.org This isolated complex represents a stabilized form of the intermediate immediately following the cyclization event and prior to subsequent reaction steps, providing concrete evidence for the proposed cyclization pathway.

IntermediatePrecursor SystemMethod of IdentificationSignificance
Iodinated isobenzopyrylium iono-Alkynylbenzaldehydes + Iodonium ionsNMR Spectroscopy, Isolation of resting stateCommon intermediate explaining divergent reactivity with different nucleophiles.
Chelate gold–vinyl complex2-(Pyridin-2-ylethynyl)benzaldehyde + Gold catalyst/MethanolX-ray Crystallography, IsolationDirect evidence of the species formed after gold-catalyzed 6-endo-dig cyclization. acs.org

Catalysts and additives are central to directing the reaction pathway, influencing selectivity, and enabling reactions under mild conditions. In the synthesis of 1H-isochromenes from o-alkynylbenzaldehydes, various catalytic systems have been employed, with gold catalysts being particularly prominent.

Gold(I) and Gold(III) complexes, such as [AuCl₂(Pic)], are highly effective for these transformations. acs.org The primary role of the gold catalyst is to coordinate to the alkyne, increasing its electrophilicity and facilitating the intramolecular attack of the aldehyde oxygen. This activation leads to a regioselective 6-endo-dig cyclization, which is often favored over the 5-exo-dig pathway. wordpress.com

Additives often play a crucial role in the steps following the initial cyclization. For example, in domino cycloisomerization/reduction reactions that produce 1H-isochromene derivatives, a hydride source is required. acs.org The Hantzsch ester is commonly used for this purpose. Mechanistic studies involving the isolated gold-vinyl intermediate have shown that the Hantzsch ester is involved in the protodemetalation step that cleaves the Au-C bond to yield the final 1H-isochromene product. acs.org In other systems, bases such as potassium carbonate are used to facilitate the reaction, likely by deprotonating nucleophiles or neutralizing acidic byproducts.

Isotopic labeling is a powerful technique used to trace the path of specific atoms throughout a chemical reaction, providing unambiguous insights into bond-forming and bond-breaking events. nih.govchem-station.com This method has been instrumental in clarifying the mechanisms of 1H-isochromene formation.

In gold-catalyzed reactions, a key question was the mechanism of the final step where the gold-vinyl intermediate is converted to the 1H-isochromene product in the presence of a hydride source like Hantzsch ester (HEH). Two plausible pathways were a direct metal–hydride reductive elimination or a protodemetalation pathway. Isotopic studies using deuterated Hantzsch ester (D₂-HEH) and deuterated methanol (MeOD) were conducted. acs.org The results showed that deuterium was incorporated into the product from the solvent (methanol) rather than from the Hantzsch ester. acs.org This finding supported a protodemetalation pathway , where the gold-vinyl intermediate is first protonated (or deuterated) by the alcohol, followed by reduction of the resulting iminium ion by the Hantzsch ester, rather than a reductive elimination mechanism. acs.org

While not performed on 1H-isochromene-1-carbaldehyde itself, studies on related gold-catalyzed cycloisomerizations of alkynyl aziridines to pyrroles have demonstrated the power of ¹³C and deuterium labeling to unravel complex skeletal rearrangements, distinguishing between different mechanistic possibilities such as 1,2-aryl shifts. nih.gov These studies underscore the utility of isotopic labeling for providing detailed mechanistic pictures that are difficult to obtain by other means. nih.govnih.gov

Labeled Substrate/ReagentReaction StudiedMechanistic QuestionFinding
Deuterated Methanol (MeOD)Au-catalyzed cyclization/reduction of o-alkynylbenzaldehydeSource of the proton in the final protodemetalation step.Deuterium from MeOD is incorporated into the product, confirming the alcohol as the proton source. acs.org
Deuterated Hantzsch Ester (D₂-HEH)Au-catalyzed cyclization/reduction of o-alkynylbenzaldehydeRole of Hantzsch ester in the cleavage of the Au-C bond.No deuterium from D₂-HEH is incorporated, ruling out a direct metal-hydride reductive elimination. acs.org
¹³C and ²H-labeled alkynyl aziridinesAu-catalyzed cycloisomerization to pyrrolesTracking skeletal rearrangements (e.g., 1,2-aryl shifts).Revealed two distinct skeletal rearrangement pathways, revising the initial mechanistic proposal. nih.gov

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens to study reaction mechanisms at a molecular level. It allows for the investigation of structures and energies of transient species like transition states and intermediates that are often inaccessible experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions. DFT calculations are used to determine the geometries and relative energies of reactants, intermediates, transition states, and products.

In the context of 1H-isochromene synthesis, DFT studies have been conducted to elucidate plausible reaction mechanisms. researchgate.net For example, in the electrochemical cyclization of 2-ethynylbenzaldehydes, DFT calculations helped to rationalize the observed regiodivergency. researchgate.net Furthermore, DFT has been used to study the stability and electronic properties of the key isobenzopyrylium intermediate. These calculations can provide insights into the frontier molecular orbitals (HOMO-LUMO), which helps in understanding the reactivity and selectivity of these intermediates in cycloaddition reactions. Time-dependent DFT (TD-DFT) can also be employed to predict electronic transition energies and compare them with experimental UV-vis spectra to help confirm the identity of proposed intermediates.

Beyond calculating the properties of stationary points, computational chemistry can model the entire reaction pathway connecting reactants to products. This involves locating the transition state (TS)—the maximum energy point along the minimum energy path—for each elementary step.

Transition state calculations are crucial for understanding reaction kinetics and selectivity. e3s-conferences.org For reactions involving the formation of isochromenes, DFT studies have provided insights into the key transition states of subsequent reactions. For example, in an enantiodetermining [4+2] cycloaddition involving an isobenzopyrylium intermediate, DFT calculations were used to model the transition states. researchgate.net This analysis revealed that the enantioselectivity was induced by the chiral phosphate counter-anion of the intermediate, demonstrating how computational modeling can explain the origin of stereocontrol in a reaction. researchgate.net By comparing the activation energies of competing pathways, such as 6-endo versus 5-exo cyclizations, these models can predict and explain the regioselectivity observed experimentally. The process often involves techniques like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods or relaxed potential energy scans to locate an approximate TS, which is then fully optimized. github.io Subsequent Intrinsic Reaction Coordinate (IRC) calculations can confirm that the found transition state correctly connects the intended reactant and product. github.io

Conformational Analysis and Spectroscopic Property Prediction

A comprehensive understanding of the three-dimensional structure and spectroscopic characteristics of this compound is crucial for elucidating its reactivity and reaction mechanisms. Computational chemistry serves as a powerful tool to predict these properties, offering insights that complement and guide experimental studies. This section details the theoretical investigations into the conformational landscape and predicted spectroscopic data for this compound.

Conformational Analysis

Theoretical calculations are essential for identifying the stable conformers of this compound and determining the energy barriers associated with their interconversion. The primary focus of such analysis is the orientation of the carbaldehyde group relative to the isochromene ring. Rotation around the C1-C(aldehyde) bond gives rise to different conformers.

Density Functional Theory (DFT) is a common computational method employed for these studies. By systematically rotating the dihedral angle of the carbaldehyde group and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states for conformational changes.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (O=C-C1=C1a) Relative Energy (kcal/mol)
Planar (syn-periplanar) ~0° 0.00
Non-planar (gauche) ~120° [Data Not Available]

Note: The data in this table is hypothetical and serves as an illustration of typical results from conformational analysis. Specific values would be derived from detailed quantum chemical calculations which are not publicly available.

The planarity of the isochromene ring system itself is another key aspect of its conformation. Computational studies would typically confirm the near-planar structure of the bicyclic ring, with minor puckering. The aldehyde group's orientation will significantly influence the molecule's dipole moment and its interaction with other molecules, including solvents and reactants.

Spectroscopic Property Prediction

Computational methods can also predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for the protons and carbons in this compound would provide a theoretical spectrum that can be compared with experimental data. Key expected signals would include the aldehydic proton, protons on the pyran ring, and those on the fused benzene (B151609) ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aldehyde H ~9.5-10.0
H1 [Data Not Available]
H3 [Data Not Available]
H4 [Data Not Available]

Note: The data in this table is an estimation based on general chemical shift ranges for similar functional groups. Precise predictions require specific computational studies.

Infrared (IR) Spectroscopy: Calculated IR spectra can predict the vibrational frequencies corresponding to specific functional groups. For this compound, the most characteristic vibrations would be the C=O stretching of the aldehyde, C=C stretching of the aromatic and pyran rings, and C-O-C stretching of the ether linkage.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde) ~1700-1730
C=C Stretch (Aromatic) ~1500-1600

Note: The data in this table represents typical frequency ranges for these functional groups. Specific calculated values would provide a more detailed theoretical spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are typically π → π* and n → π* in nature, arising from the conjugated system of the isochromene ring and the carbonyl group.

Spectroscopic and Structural Elucidation Techniques in 1h Isochromene 1 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 1H-isochromene-1-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are expected for the aldehydic proton, the proton at the C1 position, the vinylic proton, and the aromatic protons. The chemical shift (δ) of the aldehydic proton is characteristically found in the downfield region, typically around 9-10 ppm, due to the deshielding effect of the carbonyl group. The proton at C1, being adjacent to both an oxygen atom and a double bond, would also appear at a relatively downfield position. The vinylic and aromatic protons would resonate in their characteristic regions, with their coupling patterns providing valuable information about their relative positions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the range of 190-200 ppm. The carbons of the aromatic ring and the double bond appear in the 100-150 ppm region, while the sp³-hybridized carbon at C1 would be found further upfield.

Due to the scarcity of published NMR data for the parent this compound, the following table provides representative ¹H and ¹³C NMR chemical shifts for a closely related derivative, 3-phenyl-1H-isochromene, to illustrate the expected ranges.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 3-Phenyl-1H-isochromene Derivative.
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-H~5.5 - 6.0~70 - 80
4-H~6.0 - 6.5~100 - 110
Aromatic-H~7.0 - 8.0~120 - 140
Aldehyde-H~9.5 - 10.0-
C1-~70 - 80
C3-~140 - 150
C4-~100 - 110
C4a-~130 - 140
C5-C8-~120 - 130
C8a-~130 - 140
Aldehyde C=O-~190 - 200

Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the isochromene ring.

For more complex structures or to resolve ambiguities in one-dimensional (1D) spectra, advanced NMR techniques are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that provides information about the number of hydrogen atoms attached to each carbon. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed. This technique is invaluable for distinguishing between different types of carbon atoms within the this compound structure.

Two-dimensional (2D) NMR spectroscopy provides correlation maps between different nuclei, offering deeper insights into molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to establish the connectivity of proton spin systems within the molecule, for instance, to trace the coupling network within the aromatic ring and the heterocyclic part of this compound.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation between the aldehydic proton and the C1 carbon would confirm the position of the carbaldehyde group.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In MS, a molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₈O₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at an m/z value corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the mass with high precision, allowing for the determination of the elemental composition and confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion. The stability of the resulting fragments can provide clues about the structure of the parent molecule. The fragmentation of the isochromene ring itself would also produce a characteristic pattern of peaks.

Table 2: Expected Key Ions in the Mass Spectrum of this compound.
Ionm/z (Expected)Identity
[M]⁺160.05Molecular Ion
[M-H]⁺159.04Loss of a hydrogen radical
[M-CHO]⁺131.05Loss of the formyl radical
[M-CO]⁺132.06Loss of carbon monoxide

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the isochromene core.

Table 3: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aldehyde C-HStretching2850 - 2750 (often two bands)
Aldehyde C=OStretching1715 - 1695
Aromatic C=CStretching1600 - 1450
C-O-CStretching1250 - 1050

The strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is particularly diagnostic. The presence of conjugation with the isochromene ring system may shift this absorption to a slightly lower wavenumber.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated π-systems, such as this compound, absorb UV or visible light to promote electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. The presence of the aromatic ring and the conjugated double bond in the isochromene system, along with the carbonyl group, would result in characteristic π → π* and n → π* transitions. The extended conjugation in the this compound system is expected to result in a λmax at a longer wavelength compared to non-conjugated systems.

X-ray Crystallography for Absolute Structure and Stereochemistry Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide an unambiguous confirmation of the molecular structure. researchgate.net This technique is particularly valuable for establishing the stereochemistry at the C1 position if it is a stereocenter, which is often the case in derivatives. The resulting crystal structure provides a definitive model of the molecule in the solid state.

In-situ Spectroscopic Monitoring of Reactions for Mechanistic Understanding

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and developing new synthetic methodologies. In-situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture, providing valuable data on the formation of intermediates, byproducts, and the final product as the reaction progresses.

Techniques such as in-situ FTIR or NMR spectroscopy can be used to follow the synthesis of this compound. For example, by monitoring the disappearance of the characteristic IR absorption bands of the starting materials and the appearance of the bands corresponding to the product, the reaction kinetics can be studied. The detection of transient intermediates can provide direct evidence for a proposed reaction mechanism. This approach offers a more dynamic and detailed view of the chemical transformation compared to traditional methods that rely on the analysis of quenched reaction aliquots.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-isochromene-1-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidation of isochromene derivatives or cyclization of substituted benzaldehydes. Key factors include solvent polarity (e.g., dichloromethane vs. DMF), catalyst choice (e.g., Mn(IV) oxide for selective oxidation), and temperature control to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC and HPLC, while purity is assessed using column chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • 1H/13C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 6.5–8.0 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Solvent interference must be subtracted .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What are the key considerations in designing reproducible synthetic protocols for this compound?

  • Methodological Answer : Standardize reaction parameters (stoichiometry, solvent purity, inert atmosphere) and document deviations. Use internal standards (e.g., deuterated analogs) for NMR quantification. Reproducibility is enhanced by adhering to protocols in peer-reviewed literature and validating via independent replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

  • Methodological Answer : Cross-validate computational methods (DFT, MD simulations) with experimental data. For example, if predicted nucleophilic attack sites conflict with observed regioselectivity, re-examine solvent effects or transition-state modeling. Use sensitivity analysis to identify critical parameters (e.g., dielectric constant, solvation models) .

Q. What strategies optimize crystallographic analysis of this compound derivatives when encountering disordered structures?

  • Methodological Answer :

  • Refinement : Use SHELXL for disorder modeling, applying restraints to bond distances and angles. Partial occupancy sites should be tested via difference Fourier maps .
  • Visualization : ORTEP-3 aids in interpreting thermal ellipsoids and molecular packing. Twinning analysis (e.g., using CELL_NOW) resolves overlapping reflections .

Q. How does electronic modulation of substituents affect the aldehyde group’s reactivity in isochromene derivatives?

  • Methodological Answer : Employ Hammett plots to correlate substituent σ values with reaction rates (e.g., nucleophilic addition). Computational studies (DFT) quantify charge distribution at the aldehyde carbon. Experimentally, compare kinetic data for electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups .

Q. What computational approaches best model the conjugation effects in this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set evaluates π-conjugation and resonance stabilization. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, which can be validated experimentally. Solvent effects are incorporated via PCM or SMD models .

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